Cas no 100004-92-0 (4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)-)

2-(2-Naphthalenyl)-4-pyridinecarboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at the 4-position and a naphthalene moiety at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in coordination chemistry and as a building block for metal-organic frameworks (MOFs) or ligand design. The naphthalene group enhances π-conjugation, potentially improving photophysical characteristics for applications in materials science. Its carboxylic acid functionality allows for further derivatization or metal coordination, offering versatility in synthetic and catalytic applications. The compound is of interest in pharmaceutical research due to its potential bioactivity. High purity and well-defined structure ensure reproducibility in research and industrial applications.
4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- structure
100004-92-0 structure
Product name:4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)-
CAS No:100004-92-0
MF:C16H11NO2
MW:249.264044046402
MDL:MFCD17079074
CID:123884
PubChem ID:13433027

4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)-
    • 2-(6-METHOXYNAPHTHALEN-2-YL)-ISONICOTINIC ACID
    • 2-naphthalen-2-ylpyridine-4-carboxylic acid
    • 2-(2'-naphthyl)-pyridine 4-carboxylic acid
    • 2-(NAPHTHALEN-2-YL)ISONICOTINIC ACID
    • 4-Pyridinecarboxylic acid,2-(2-naphthalenyl)
    • 5-(6-Methoxynaphthalen-2-yl)-nicotinic acid
    • 5-(Naphthalen-2-yl)-nicotinic acid
    • 2-(Naphthalen-2-yl)-isonicotinic acid
    • 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid
    • 4-Pyridinecarboxylic acid, 2-(2-naphthalenyl)-
    • 2-(NAPHTHALEN-2-YL)ISONICOTINICACID
    • DTXSID70540645
    • MFCD17079074
    • 100004-92-0
    • MDL: MFCD17079074
    • Inchi: InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
    • InChI Key: JKNXWLTZXMLVLQ-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)C(=O)O

Computed Properties

  • Exact Mass: 279.09000
  • Monoisotopic Mass: 249.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 59.42000
  • LogP: 3.60860

4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- Security Information

4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM257581-1g
2-(Naphthalen-2-yl)isonicotinic acid
100004-92-0 97%
1g
$303 2023-01-05
A2B Chem LLC
AA00163-5g
2-(Naphthalen-2-yl)isonicotinic acid
100004-92-0
5g
$928.00 2024-01-05
A2B Chem LLC
AA00163-1g
2-(Naphthalen-2-yl)isonicotinic acid
100004-92-0
1g
$292.00 2024-01-05
abcr
AB324322-5 g
2-(Naphthalen-2-yl)Isonicotinic acid, 95%; .
100004-92-0 95%
5g
€1159.00 2023-04-26
abcr
AB324322-5g
2-(Naphthalen-2-yl)Isonicotinic acid, 95%; .
100004-92-0 95%
5g
€1159.00 2025-02-21
Chemenu
CM257581-1g
2-(Naphthalen-2-yl)isonicotinic acid
100004-92-0 97%
1g
$303 2021-08-18
Ambeed
A767650-1g
2-(Naphthalen-2-yl)isonicotinic acid
100004-92-0 97%
1g
$324.0 2024-08-02

Additional information on 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)-

4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- (CAS No. 100004-92-0): A Comprehensive Overview in Modern Chemical Biology

4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)-, identified by its CAS number 100004-92-0, is a fascinating compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyridine core linked to a naphthalene moiety, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel bioactive agents.

The compound's structure, characterized by the presence of both pyridine and naphthalene rings, endows it with a rich chemical space for interactions with biological targets. The pyridine ring is well-known for its ability to form hydrogen bonds and coordinate with metal ions, while the naphthalene moiety contributes to hydrophobic interactions and can serve as a platform for further functionalization. This dual nature makes 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- an attractive candidate for designing molecules with tailored biological activities.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various disease-related pathways. The structural features of 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- have been leveraged to create inhibitors of kinases, transcription factors, and other enzymes involved in cancer, inflammation, and neurodegenerative diseases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses and hematopoiesis.

The synthesis of 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- involves multi-step organic transformations that highlight the synthetic versatility of this scaffold. One common approach involves the condensation of 2-naphthol with 2-cyanopyridine under basic conditions, followed by hydrolysis to yield the corresponding carboxylic acid derivative. This method underscores the importance of palladium-catalyzed cross-coupling reactions in modern synthetic chemistry, which have revolutionized the construction of complex heterocyclic systems.

The pharmacological profile of 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- has been extensively studied in vitro and in vivo. Initial pharmacokinetic analyses have revealed favorable properties such as good solubility in aqueous buffers and moderate metabolic stability. These characteristics are critical for drug candidates intended for oral or intravenous administration. Additionally, computational modeling studies have been employed to predict the binding modes of this compound with target proteins, providing insights into its potential mechanism of action.

In the context of drug discovery, the scaffold flexibility offered by the pyridine-naphthalene core allows for the introduction of diverse substituents to optimize potency and selectivity. For example, introduction of halogen atoms or amide groups can enhance binding affinity to specific enzymatic targets. Such modifications have been instrumental in generating lead compounds that exhibit submicromolar activity against relevant biological assays.

The therapeutic potential of derivatives of 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- extends beyond oncology. Emerging evidence suggests that this scaffold may be useful in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of naphthalene derivatives to cross the blood-brain barrier has made them particularly appealing for central nervous system (CNS) drug development. Preclinical studies have demonstrated that certain analogs can modulate cholinergic and dopaminergic pathways, offering a promising avenue for therapeutic intervention.

The role of computational chemistry in elucidating the structure-activity relationships (SAR) of 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- derivatives cannot be overstated. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into how structural modifications influence binding affinity and metabolic stability. These computational tools have accelerated the drug discovery process by enabling virtual screening and rapid design iterations.

The environmental impact and sustainability considerations are also integral to modern drug development strategies. The synthesis pathways for 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- have been optimized to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been incorporated into synthetic protocols, emphasizing the use of renewable feedstocks and catalytic methods that enhance atom economy.

In conclusion, 4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)- (CAS No. 100004-92-0) represents a compelling example of how structural innovation can drive advancements in chemical biology and pharmaceutical science. Its unique combination of chemical diversity and biological activity makes it a valuable tool for developing novel therapeutic agents addressing a wide range of diseases. As research continues to uncover new applications for this compound and its derivatives, it is poised to remain at the forefront of drug discovery efforts in the coming decades.

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Amadis Chemical Company Limited
(CAS:100004-92-0)4-Pyridinecarboxylicacid, 2-(2-naphthalenyl)-
A1096715
Purity:99%
Quantity:1g
Price ($):292.0